Cas no 764708-24-9 (2-amino-1-(2-methoxypyridin-4-yl)ethan-1-ol)
2-amino-1-(2-methoxypyridin-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(2-methoxypyridin-4-yl)ethan-1-ol
- 4-Pyridinemethanol, α-(aminomethyl)-2-methoxy-
- 2-Amino-1-(2-methoxy-4-pyridyl)ethanol
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- Inchi: 1S/C8H12N2O2/c1-12-8-4-6(2-3-10-8)7(11)5-9/h2-4,7,11H,5,9H2,1H3
- InChI Key: QUNNLSYWLWUYEE-UHFFFAOYSA-N
- SMILES: C1(OC)=NC=CC(C(CN)O)=C1
Experimental Properties
- Density: 1.189±0.06 g/cm3(Predicted)
- Boiling Point: 356.1±42.0 °C(Predicted)
- pka: 10.87±0.35(Predicted)
2-amino-1-(2-methoxypyridin-4-yl)ethan-1-ol Pricemore >>
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2-amino-1-(2-methoxypyridin-4-yl)ethan-1-ol Suppliers
2-amino-1-(2-methoxypyridin-4-yl)ethan-1-ol Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 2-amino-1-(2-methoxypyridin-4-yl)ethan-1-ol
Compound CAS No. 764708-24-9: 2-Amino-1-(2-Methoxypyridin-4-yl)Ethan-1-ol
Compound CAS No. 764708-24-9, also known as 2-Amino-1-(2-Methoxypyridin-4-yl)Ethan-1-ol, is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its amino alcohol functional group and a pyridine ring substituted with a methoxy group. The combination of these functional groups imparts versatile reactivity, making it a valuable intermediate in organic synthesis.
The pyridine ring in this compound is a key structural feature, contributing to its aromatic stability and electronic properties. The methoxy group at the 2-position of the pyridine ring introduces electron-donating effects, which can influence the reactivity of the compound in various chemical reactions. The amino alcohol functionality further enhances its versatility, enabling participation in reactions such as nucleophilic substitutions, acid-catalyzed cyclizations, and potentially bioconjugation reactions.
Recent studies have highlighted the importance of amino alcohol derivatives in medicinal chemistry, particularly in the design of bioactive molecules. For instance, researchers have explored the use of similar compounds as building blocks for peptide synthesis or as components in drug delivery systems. The presence of both amino and hydroxyl groups in this compound allows for the formation of hydrogen bonds, which are critical for molecular recognition and binding interactions in biological systems.
From a synthetic perspective, 2-Amino-1-(2-Methoxypyridin-4-yl)Ethan-1-ol can be synthesized through a variety of routes, including nucleophilic aromatic substitution or coupling reactions. Its synthesis often involves the strategic introduction of functional groups to achieve the desired stereochemistry and regioselectivity. The compound's stability under various reaction conditions makes it suitable for large-scale production, which is essential for its potential commercial applications.
In terms of applications, this compound has shown promise in the development of novel materials and pharmaceutical agents. For example, its ability to form stable complexes with metal ions has been explored in coordination chemistry, suggesting potential uses in catalysis or sensing technologies. Additionally, its role as an intermediate in the synthesis of more complex molecules has been documented in recent research articles, underscoring its importance in organic synthesis.
The methoxy group on the pyridine ring also plays a significant role in modulating the compound's solubility and bioavailability. This makes it an attractive candidate for drug design, where solubility is a critical factor for effective pharmacokinetics. Researchers have also investigated its potential as a chiral auxiliary or a ligand in asymmetric synthesis, further expanding its utility in advanced chemical processes.
Furthermore, computational studies have provided insights into the electronic properties and reactivity of this compound. Quantum mechanical calculations have revealed that the amino alcohol functionality significantly affects the molecule's dipole moment and polarizability, which are crucial parameters for predicting its behavior in different chemical environments. These findings have been instrumental in guiding experimental designs and optimizing synthetic pathways.
In conclusion, Compound CAS No. 764708-24-9 (2-Amino-1-(2-Methoxypyridin-4-yl)Ethan-1-ol) is a multifaceted organic compound with diverse applications across chemistry and pharmacology. Its unique combination of functional groups and structural features positions it as a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific discovery and innovation.
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